2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid
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Overview
Description
2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is an organic compound belonging to the pyridine carboxylic acid family. It is characterized by its molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a pyridine ring, along with an isobutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the alkylation of 2-hydroxy-4-pyridinecarboxylic acid with isobutyl bromide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 2-Keto-6-(2-methylpropyl)pyridine-4-carboxylic acid.
Reduction: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-methanol.
Substitution: 2-Amino-6-(2-methylpropyl)pyridine-4-carboxylic acid.
Scientific Research Applications
2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparison with Similar Compounds
- 2-Hydroxy-6-methylpyridine-4-carboxylic acid
- 2-Hydroxy-4-pyridinecarboxylic acid
- 6-Isobutylisonicotinic acid
Comparison: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is unique due to its isobutyl side chain, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, potentially leading to unique biological activities and chemical reactivity .
Properties
IUPAC Name |
2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAKUTQSHWHIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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